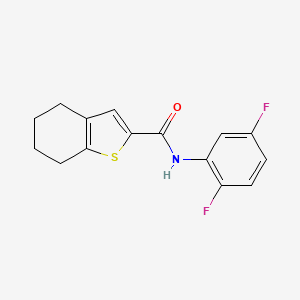

N-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

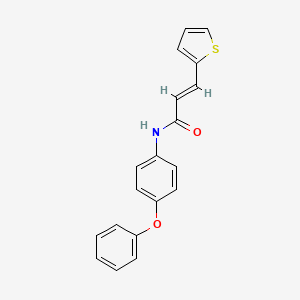

Synthesis Analysis

The synthesis of related compounds involves interactions between aromatic aldehydes and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol, monitored by thin-layer chromatography (TLC) and analyzed for purity using high-performance liquid chromatography (HPLC) with acetonitrile-water as the mobile phase. This method has been optimized to achieve high purity (>95%) substances, confirming the structure of the products through spectral characteristics (С. Чиряпкин et al., 2021).

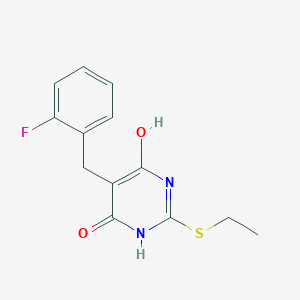

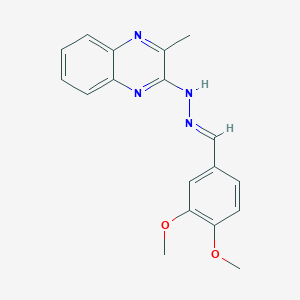

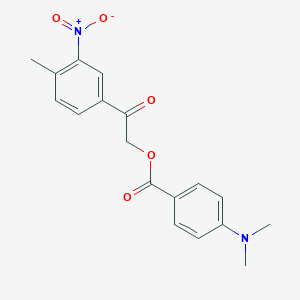

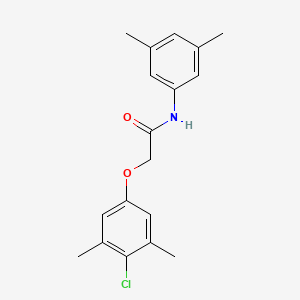

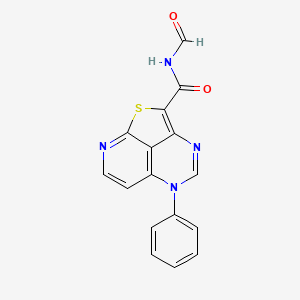

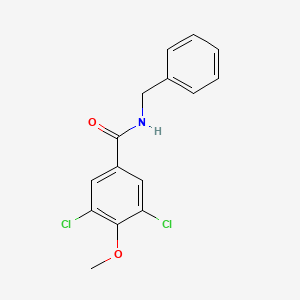

Molecular Structure Analysis

The molecular structure of compounds in this category, including the target compound, is often confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. Crystallographic analysis provides insights into the conformational stability and molecular interactions within the crystal lattice, which can influence the biological activity of these compounds. For example, compounds with similar thiophene-based structures have been structurally characterized to determine the influence of different substituents on the benzamide ring and their modes of supramolecular aggregation (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The reactivity of these compounds is influenced by the substituents on the aromatic core, affecting the completeness of the condensation reaction. The presence of different substituents can lead to a variety of chemical behaviors and interactions, including hydrogen bonding, which plays a significant role in determining the molecular structure and potential biological activities. For instance, the synthesis of polysubstituted benzothiophenes via samarium diiodide-promoted reactions showcases the versatility of thiophene derivatives in forming complex structures with potential for various applications (Shyh-Ming Yang et al., 2002).

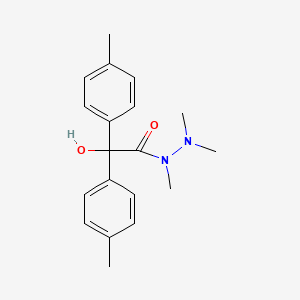

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their application in drug development. The habitus of crystals, for example, can significantly affect the biological properties of a substance, underscoring the importance of crystallographic analysis in the development of pharmaceuticals (I. Ukrainets et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCarbonic anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes. Carbonic anhydrase 2 is involved in maintaining acid-base balance in the body, while Kinesin-like protein KIF11 is essential for mitotic spindle formation during cell division .

Mode of Action

Based on its potential targets, it can be hypothesized that it may inhibit the activity of carbonic anhydrase 2 and kinesin-like protein kif11, leading to alterations in acid-base balance and cell division, respectively .

Biochemical Pathways

Given its potential targets, it may influence pathways related to acid-base homeostasis and cell division .

Result of Action

Based on its potential targets, it can be hypothesized that it may lead to alterations in acid-base balance and disruption of normal cell division .

Action Environment

Factors such as ph, temperature, and presence of other molecules could potentially affect its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NOS/c16-10-5-6-11(17)12(8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h5-8H,1-4H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVPAJRWDUIBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)

![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)

![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)